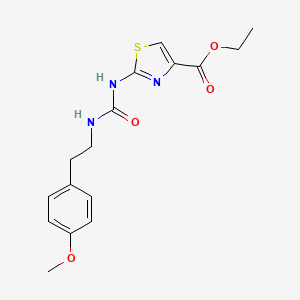

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate

Descripción

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a urea group linked to a 4-methoxyphenethyl chain and at the 4-position with an ethyl ester. Ureido-thiazole derivatives are frequently explored for pharmacological applications, including kinase inhibition and antimicrobial activity, owing to their ability to participate in hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

ethyl 2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-23-14(20)13-10-24-16(18-13)19-15(21)17-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCQOOFKPQFFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with 3-(4-methoxyphenethyl)urea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with a thiazole core, such as ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate, exhibit significant anticancer properties. Studies have shown that derivatives of thiazoles can inhibit tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests potential applications in developing novel anticancer agents .

Mechanism of Action

The anticancer efficacy of thiazole derivatives is often linked to their ability to disrupt microtubule dynamics. For instance, a study on related thiazole compounds revealed that they induce apoptosis in cancer cells by inhibiting the formation of microtubules, which are essential for mitosis . This mechanism provides a promising avenue for further exploration of this compound in cancer therapy.

Anti-inflammatory Properties

Leukotriene Synthesis Inhibition

Compounds similar to this compound have been investigated for their role in inhibiting leukotriene synthesis, which is pivotal in inflammatory responses. Inhibitors targeting leukotriene pathways can alleviate conditions such as asthma and allergic reactions . this compound may exhibit similar effects, warranting further research into its anti-inflammatory applications.

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective effects of thiazole derivatives, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neuroinflammatory pathways could provide therapeutic benefits by protecting neuronal integrity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a related thiazole compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound inhibited cell proliferation and induced apoptosis through the disruption of microtubule dynamics. This case illustrates the potential for this compound as a lead compound in anticancer drug development.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of asthma, a thiazole derivative was shown to significantly reduce leukotriene levels, leading to decreased airway hyperresponsiveness. This finding supports the hypothesis that this compound could be effective in managing inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparación Con Compuestos Similares

Substituent Effects on Ureido-Thiazole Carboxylates

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate shares structural similarities with derivatives reported in , which feature trifluoromethyl (CF₃) or chloro (Cl) substituents on the phenylurea group. Key differences in properties are summarized below:

Key Findings :

- Electron-withdrawing groups (CF₃, Cl) on the phenylurea correlate with higher molecular weights (e.g., 548.2 for CF₃ vs. 514.2 for Cl) due to increased atomic mass .

- The 4-methoxyphenethyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility compared to CF₃/Cl analogs.

Heterocyclic Diversity and Functionalization

- Thiazole vs. Pyridine/Imidazole Systems : describes a pyridine-thiazole carboxylate used in macrocyclic antibiotics, synthesized via a 14-step route involving trifluoromethanesulfonyl intermediates. This contrasts with the target compound’s simpler thiazole-urea structure, which may offer synthetic advantages .

- Imidazole-Based Analogs: SKF-96365 () contains a 4-methoxyphenethyl group linked to an imidazole core.

Ureido-Linkage in Drug Design

- Ketoprofen Derivatives (): Ureido-linked esters of 2-(3-benzoylphenyl)propionic acid were synthesized at 100–115°C using TEA, with purification via cyclohexane/ethyl acetate.

- Triazine-Benzamide Ureido Derivatives (): Incorporation of morpholino-triazine groups demonstrates the versatility of ureido linkages in targeting diverse biological pathways, such as kinase inhibition .

Actividad Biológica

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

This compound features a thiazole ring with an ethyl ester group and a methoxyphenethyl moiety, contributing to its solubility and potential reactivity. The structural characteristics are crucial for understanding its interaction with biological targets.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been shown to exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, often outperforming conventional antibiotics in specific contexts.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Tested Organisms | Activity |

|---|---|---|

| This compound | E. coli, Staphylococcus aureus | Inhibitory |

| Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate | Candida albicans | Moderate |

| Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate | Pseudomonas aeruginosa | Strong |

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects in Cell Lines

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. The compound appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

4. Neuroprotective Activity

Emerging research highlights the neuroprotective potential of thiazole derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is critical for neurodegenerative disease management.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and influencing various signaling pathways relevant to disease processes.

Q & A

Q. Key Reaction Conditions :

- Temperature: Reflux (70–100°C) for 6–12 hours.

- Purification: Column chromatography with gradients like ethyl acetate/cyclohexane .

Advanced: How can reaction yields be optimized during the formation of the ureido linkage?

Answer:

Yield optimization requires addressing:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole amine, improving isocyanate coupling efficiency .

- Catalytic Systems : TEA or DMAP accelerates urea formation by deprotonating intermediates. EDCI/HOBt minimizes side reactions like hydrolysis .

- Protection Strategies : Protecting the thiazole ester group (e.g., with tert-butyl) prevents undesired nucleophilic attacks during urea formation .

Q. Data-Driven Insights :

- reports >70% yields using aminoguanidine hydrochloride under reflux in ethanol .

- highlights EDCI/HOBt-mediated coupling in DMF achieving >85% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Confirms the ureido NH protons (δ 8.5–10.5 ppm) and methoxyphenyl protons (δ 6.7–7.3 ppm). The thiazole proton appears as a singlet (δ 7.8–8.0 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 377.3 for [M+H]+) and detects impurities .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and urea C=O/N-H bands (~1650 cm⁻¹ and ~3300 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituents on the phenethyl group) influence biological activity?

Answer:

SAR studies on analogous thiazole-ureido derivatives reveal:

- Methoxy Positioning : Para-methoxy (vs. meta) enhances cellular uptake due to increased lipophilicity, as seen in 4-methoxyphenyl analogs with improved anticancer activity .

- Ureido Chain Length : Shorter chains (e.g., ethyl vs. propyl) reduce steric hindrance, improving binding to targets like kinase enzymes .

- Thiazole Substitution : Methyl or trifluoromethyl groups at the thiazole 5-position enhance metabolic stability .

Q. Contradictions :

- reports antiviral activity for similar thiazoles, while focuses on anticancer effects. This suggests target specificity depends on substituent electronic profiles .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Answer:

- Anticancer Screening : MTT assays against cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses .

- Antiviral Testing : Plaque reduction assays using flavivirus models (e.g., Dengue or Zika) .

- Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can conflicting bioactivity data between similar compounds be resolved?

Answer:

- Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify binding targets. For example, links 4-methoxy substitution to tubulin polymerization inhibition .

- Metabolic Stability Studies : Assess hepatic microsomal degradation to rule out false negatives from rapid metabolism .

- Formulation Adjustments : Optimize solubility via PEGylation or pro-drug strategies, as seen in ’s PEG-thiazole derivatives .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : -20°C under argon, shielded from light to prevent urea bond hydrolysis or ester degradation .

- Analytical Monitoring : Regular HPLC checks for degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: What computational tools aid in designing derivatives with enhanced potency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.